13-Methyltetradecanoic acid
Overview
Description
13-Methyltetradecanoic acid (13-MTD) is a fatty acid known to induce apoptosis or “programmed cell death” of certain human cancer cells . It was originally purified from a soy fermentation product and can be chemically synthesized . The synthesized form contains the same biological property as its natural form .
Synthesis Analysis
13-MTD is a saturated branched-chain fatty acid that can be obtained from soy fermentation products . It is also used for the biosynthesis of methyl-branched polyhydroxyalkanoates .Molecular Structure Analysis
The molecular formula of 13-MTD is C15H30O2 . It has a molecular weight of 242.40 . The IUPAC Standard InChI is InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3, (H,16,17) .Chemical Reactions Analysis
The anticancer activity of BCFAs like 13-MTD was adversely affected by larger branching groups but significantly improved by the incorporation of a cis-Δ11 double bond into the BCFA alkyl chain . This provides new structure-activity relationship insights that may be used to develop BCFAs with improved potency and therapeutic potential .Physical And Chemical Properties Analysis
13-MTD has a density of 0.894 g/cm3 . Its boiling point is 355.5ºC at 760 mmHg . The melting point is not available . The flash point is 197.4ºC .Scientific Research Applications
Neuroprotection and Cerebral Ischemia/Reperfusion Injury
13-Methyltetradecanoic acid has shown promise in mitigating cerebral ischemia/reperfusion injury. It stabilizes cell membranes and exhibits anti-inflammatory, antioxidant, and anti-apoptotic effects. In a study, it effectively reduced infarct volume, mitigated cerebral edema, and increased the expression of basic fibroblast growth factor and vascular endothelial growth factor, highlighting its neuroprotective effects (Juan Yu et al., 2016).
Anti-Tumor Activity
Research has demonstrated that this compound exhibits significant anti-tumor activity. It induces apoptosis in T-cell non-Hodgkin’s lymphoma cell lines in vitro and inhibits tumor growth in vivo through mechanisms including the down-regulation of AKT phosphorylation and activation of caspase-3. This suggests a potential approach for treating T-cell lymphomas (Q. Cai et al., 2013).
Mechanisms of Inducing Apoptotic Cell Death
Further studies have explored the mechanisms by which this compound induces apoptotic cell death in various cancer cell lines. It has been shown to cause tumor cell death through rapid induction of apoptosis, effectively inhibiting the in vitro and in vivo growth of various cancer cell lines without significant toxic side effects. This positions this compound as a potential candidate for chemotherapy (Z. Yang et al., 2000).
Incorporation into Cellular Lipids and Caspase-independent Apoptosis
Investigations into the incorporation of this compound into cellular lipids of breast cancer cells have provided insights into its mechanism of action. It was found to induce apoptosis via a caspase-independent pathway, involving the disruption of mitochondrial integrity and the nuclear translocation of apoptosis-inducing factor, providing more understanding of its anti-cancer properties (Sawitree Wongtangtintharn et al., 2005).
Marine Fatty Acid Synthesis and Cytotoxicity
This compound has also been synthesized and tested for its cytotoxicity to leukemia cell lines, demonstrating the potential for developing new therapeutic agents from marine fatty acids. The synthesis approach utilized is of general applicability, indicating that this compound and similar compounds could have broad implications in medicinal chemistry and drug development (N. Carballeira et al., 2003).
Mechanism of Action
Target of Action
13-MTD is known to target AKT , a serine-threonine kinase that regulates cell survival . AKT is often attacked by cancerous cells, which manage to switch and keep AKT’s signals “on,” resulting in cell dysfunction .
Mode of Action
13-MTD interacts with its target by down-regulating AKT , allowing stability in cells . This down-regulation of AKT leads to the activation of caspase-3 , a crucial enzyme in the apoptosis pathway .
Biochemical Pathways
The primary biochemical pathway affected by 13-MTD is the apoptosis pathway . The down-regulation of AKT by 13-MTD leads to the activation of caspase-3 , which promotes mitochondrial dysfunction, leading to the release of cytochrome c from the mitochondria to the cytoplasm . This series of events triggers apoptosis, or programmed cell death .
Pharmacokinetics
It’s known that 13-mtd was originally purified from a soy fermentation product and can be chemically synthesized . The synthesized form contains the same biological property as its natural form .
Result of Action
The primary result of 13-MTD’s action is the induction of apoptosis in many types of human cancer cells . It inhibits tumor cell growth by down-regulating AKT, which leads to the activation of caspase-3 . This results in significant accumulation of cells with sub-G1 DNA content, a hallmark of apoptosis .
Safety and Hazards
properties
IUPAC Name |
13-methyltetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCYQVNGROEVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179552 | |
Record name | 13-Methyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2485-71-4, 50973-09-6 | |
Record name | 13-Methyltetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2485-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Methyltetradecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Methyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 13-Methylmyristic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 13-METHYLTETRADECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09T9M1LTY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.